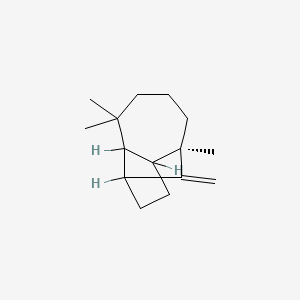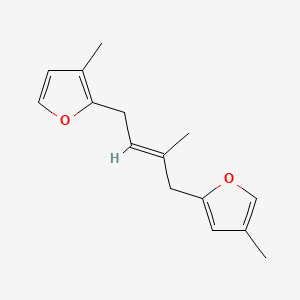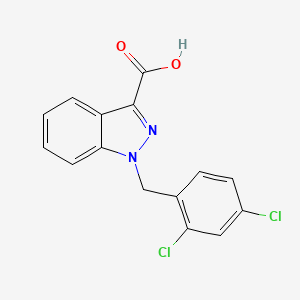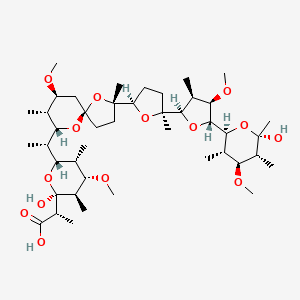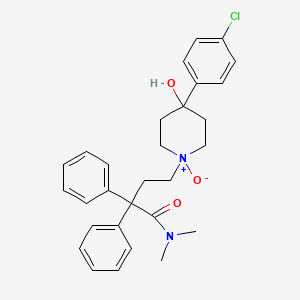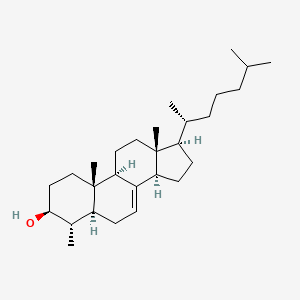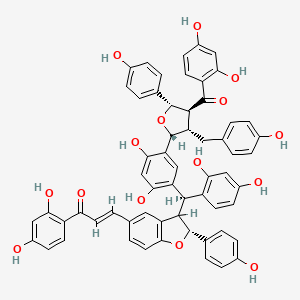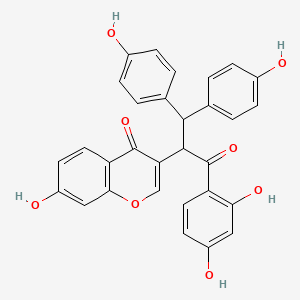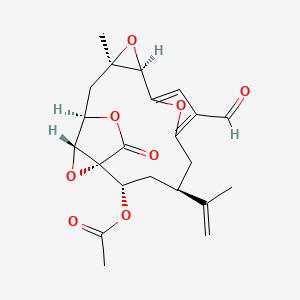
Loroquine
Overview
Description
Loroquine is a synthetic compound primarily known for its use in the treatment and prevention of malaria It belongs to the class of 4-aminoquinoline compounds and has been extensively studied for its antimalarial properties
Mechanism of Action
Target of Action
Loroquine, also known as Chthis compound, primarily targets the heme polymerase in malarial trophozoites . This enzyme plays a crucial role in the survival of the malaria parasite, Plasmodium species .
Mode of Action
This compound inhibits the action of heme polymerase, preventing the conversion of heme to hemazoin . It binds to and inhibits DNA and RNA polymerase, interferes with the metabolism and hemoglobin utilization by parasites, and inhibits prostaglandin effects . This compound concentrates within parasite acid vesicles and raises the internal pH, resulting in the inhibition of parasite growth .
Biochemical Pathways
The inhibition of heme polymerase leads to the accumulation of toxic heme within the Plasmodium species . This disrupts the normal biochemical pathways of the parasite, leading to its death .
Pharmacokinetics
This compound is 60% bound to plasma proteins and is equally cleared by the kidney and liver . Following administration, this compound is rapidly dealkylated via cytochrome P450 enzymes (CYP) into the pharmacologically active desethylchthis compound and bisdesethylchthis compound .
Result of Action
The result of this compound’s action is the lysis of the parasite cell and ultimately parasite cell autodigestion .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can interfere with its metabolism, as this compound is a substrate for cytochrome P450 enzymes, which are responsible for the metabolism of multiple drugs . Therefore, the co-administration of other drugs metabolized by these enzymes could potentially affect the pharmacokinetics and pharmacodynamics of this compound .
Biochemical Analysis
Biochemical Properties
Loroquine is classified as an alkaloid . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. This group also includes some related compounds with neutral and even weakly acidic properties. Some synthetic compounds of similar structure may also be termed alkaloids .
Molecular Mechanism
Chthis compound, a compound with a similar structure, is known to inhibit the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This causes the parasite to accumulate toxic heme, leading to its death .
Dosage Effects in Animal Models
Studies on similar compounds like Chthis compound have shown that the effects can vary with different dosages .
Transport and Distribution
Chthis compound, a compound with a similar structure, is known to passively diffuse through cell membranes and into endosomes, lysosomes, and Golgi vesicles; where it becomes protonated, trapping the chthis compound in the organelle and raising the surrounding pH .
Preparation Methods
Synthetic Routes and Reaction Conditions
Loroquine is synthesized through a multi-step process. The synthesis typically begins with the preparation of 4,7-dichloroquinoline, which is then reacted with diethylamine to form the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and require heating to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors and stringent quality control measures. The process is optimized to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining consistent production standards.
Chemical Reactions Analysis
Types of Reactions
Loroquine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: It can be reduced under specific conditions to yield other derivatives.
Substitution: this compound can participate in substitution reactions, particularly involving its amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties and applications.
Scientific Research Applications
Loroquine has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of new antimalarial drugs.
Biology: this compound is studied for its effects on cellular processes and its potential to modulate immune responses.
Medicine: Beyond malaria, this compound is explored for its potential in treating autoimmune diseases like rheumatoid arthritis and lupus erythematosus.
Industry: It is used in the pharmaceutical industry for the development of new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
Hydroxychloroquine: A derivative of this compound with similar antimalarial and immunomodulatory properties.
Amodiaquine: Another 4-aminoquinoline compound used in the treatment of malaria.
Mefloquine: A related compound with a different mechanism of action but used for similar therapeutic purposes.
Uniqueness
This compound is unique due to its well-established safety profile and extensive history of use. Its ability to modulate immune responses makes it particularly valuable in treating autoimmune diseases, setting it apart from other antimalarial compounds.
Properties
IUPAC Name |
7-(hydroxymethyl)-2,3-dihydropyrrolizin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-5-6-1-3-9-4-2-7(11)8(6)9/h1,3,10H,2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJHFPBCIVRXAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CC(=C2C1=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80182116 | |
| Record name | Loroquine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80182116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27792-82-1 | |
| Record name | Loroquine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027792821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Loroquine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80182116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


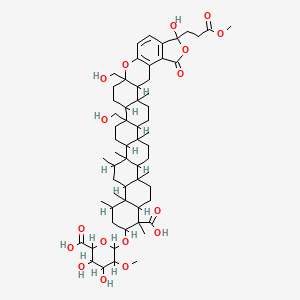
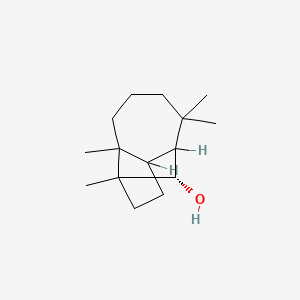
![(2S)-2-methyl-4-[(2R,8R,11R)-2,8,11-trihydroxy-11-[(5R)-5-[(1S)-1-hydroxypentadecyl]oxolan-2-yl]undecyl]-2H-furan-5-one](/img/structure/B1675062.png)

